DMTr-4'-F-U-CED-TBDMS phosphoramidite

RNA therapeutics siRNA Antisense oligonucleotides

Standard 2'-F phosphoramidites lock the North sugar pucker but propagate backbone distortion, compromising RNA-protein recognition. This 4'-F analog enforces the same A-form bias with substantially reduced global duplex perturbation-critical for siRNA/RISC loading, SHAPE probes, and functional aptamers. - **Key advantage:** Preserves native RNA tertiary folds vs. 2'-F alternatives. - **Application:** RNA therapeutics, structural elucidation (NMR/X-ray), stabilized aptamers. - **Supply:** ≥98% purity, standard CED chemistry, global shipping.

Molecular Formula C45H60FN4O9PSi
Molecular Weight 879.0 g/mol
Cat. No. B12421144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDMTr-4'-F-U-CED-TBDMS phosphoramidite
Molecular FormulaC45H60FN4O9PSi
Molecular Weight879.0 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(OCCC#N)OC1C(C(OC1(COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)F)N5C=CC(=O)NC5=O)O[Si](C)(C)C(C)(C)C
InChIInChI=1S/C45H60FN4O9PSi/c1-31(2)50(32(3)4)60(56-29-15-27-47)58-40-39(59-61(10,11)43(5,6)7)41(49-28-26-38(51)48-42(49)52)57-44(40,46)30-55-45(33-16-13-12-14-17-33,34-18-22-36(53-8)23-19-34)35-20-24-37(54-9)25-21-35/h12-14,16-26,28,31-32,39-41H,15,29-30H2,1-11H3,(H,48,51,52)/t39-,40+,41+,44+,60?/m0/s1
InChIKeyGECCGPZJATURAY-NZSBGPKUSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DMTr-4'-F-U-CED-TBDMS Phosphoramidite


DMTr-4'-F-U-CED-TBDMS phosphoramidite (CAS: 1260508-74-4, molecular formula C45H60FN4O9PSi, molecular weight 879.04) is a specialized nucleoside phosphoramidite building block designed for automated solid-phase oligonucleotide synthesis . The compound features a 4′-fluoro modification on the uridine ribose ring, 5′-O-(4,4′-dimethoxytrityl) (DMTr) protection, and a 2′-O-tert-butyldimethylsilyl (TBDMS) protecting group, enabling its seamless incorporation into RNA and modified oligonucleotide sequences via standard phosphoramidite chemistry . This reagent is specifically utilized as a probe for RNA structure elucidation and as a building block in the development of RNA therapeutics, including siRNA, antisense oligonucleotides, and aptamers, where its distinct conformational and stability properties provide measurable advantages over unmodified or 2′-modified analogs .

DMTr-4'-F-U-CED-TBDMS vs. Standard Analogs


Substituting DMTr-4'-F-U-CED-TBDMS with a standard 2′-fluoro (2′-F) or unmodified uridine phosphoramidite during oligonucleotide synthesis introduces distinct and quantifiable liabilities in duplex conformation and local structural perturbation. While 2′-F modifications are widely used to enhance nuclease resistance and binding affinity by enforcing a North (C3′-endo) sugar pucker, this conformational locking can propagate significant structural distortions along the duplex backbone, potentially interfering with protein recognition and functional activity [1]. The 4′-fluoro modification achieves a similar North conformation bias but with substantially reduced duplex perturbation, representing a functionally non-interchangeable design strategy where the position of fluorine substitution directly governs the degree of structural compatibility with native RNA folds [2]. Selecting a 2′-F analog based solely on shared fluorination or class-level stability claims ignores this critical and measurable difference in structural perturbation—a parameter that cannot be compensated for by adjusting sequence or formulation [1].

DMTr-4'-F-U-CED-TBDMS: Comparative Evidence


4'-F vs. 2'-F: Duplex Structural Perturbation

Oligonucleotides modified with 4′-F-deoxyuridine exhibit significantly less structural perturbation to duplex DNA and RNA than those modified with 2′-F-deoxyuridine. NMR and circular dichroism studies demonstrate that while both modifications induce a North (C3′-endo) sugar conformation, the 4′-F modification causes a more localized structural change that does not propagate extensively along the duplex backbone [1]. RNase H1 footprinting experiments further confirm that the local structural distortion introduced by 4′-F T is less disruptive to the overall helical geometry compared to the 2′-F analog, preserving native-like duplex architecture more effectively [1].

RNA therapeutics siRNA Antisense oligonucleotides

Sugar Conformation: 4'-F vs. 2'-F

The 4′-F modification drives the ribose sugar pucker predominantly toward the North (C3′-endo) conformation, similar to 2′-F-deoxyribonucleosides. NMR analysis of 4′-F T in both nucleoside form and within oligonucleotide duplexes confirms this North bias, with the 4′-F modification achieving the desired conformational restriction while imparting less global structural alteration to the duplex [1]. This is in contrast to unmodified deoxyribonucleotides, which exhibit a South (C2′-endo) sugar pucker under physiological conditions, leading to fundamentally different duplex geometries [1].

Nucleic acid chemistry Oligonucleotide design Conformational analysis

pH-Dependent Stability Profile

The 4′-F-modified oligonucleotides demonstrate a distinct pH-dependent stability profile. Under alkaline conditions, scission of the glycosylic bond of 4′-F T followed by strand cleavage occurs to some extent. However, in neutral buffers—the physiologically relevant condition for most biological assays and therapeutic applications—4′-F T-modified ODNs are characterized as 'rather stable' [1]. This pH sensitivity differentiates 4′-F modifications from more chemically inert modifications and necessitates careful handling during synthesis deprotection steps, but does not compromise utility under neutral physiological conditions where the modification remains intact.

Oligonucleotide stability Chemical synthesis Quality control

Purity Specification

Commercial DMTr-4′-F-U-CED-TBDMS phosphoramidite is supplied with a certified purity of ≥98% (HPLC), as specified by multiple vendors . This purity specification meets or exceeds the industry standard for 2′-fluoro phosphoramidites, which are also routinely supplied at ≥98% purity [1]. The consistent ≥98% purity ensures high coupling efficiency during solid-phase synthesis and minimizes the introduction of deletion sequences or impurities that could compromise downstream oligonucleotide performance.

Phosphoramidite quality Oligonucleotide synthesis Procurement specifications

DMTr-4'-F-U-CED-TBDMS: Application Scenarios


RNA Structural Probing

The 4′-fluoro modification's ability to enforce a North sugar conformation while minimizing global duplex perturbation makes DMTr-4′-F-U-CED-TBDMS phosphoramidite an ideal building block for synthesizing oligonucleotide probes designed for RNA structure elucidation [1]. The localized conformational change allows the probe to hybridize with target RNA without significantly distorting the native RNA fold, preserving the structural features being interrogated. This is particularly valuable for techniques such as SHAPE (Selective 2′-Hydroxyl Acylation analyzed by Primer Extension), NMR spectroscopy, and X-ray crystallography of RNA-ligand complexes, where maintaining native-like RNA conformation is critical for generating biologically relevant structural data [1].

siRNA & Antisense Therapeutic Design

For therapeutic siRNA and antisense oligonucleotides, the reduced duplex perturbation offered by the 4′-F modification relative to 2′-F analogs provides a strategic advantage in sequence design [1]. Oligonucleotides incorporating 4′-F-U residues are less likely to disrupt the helical geometry required for efficient loading into the RNA-induced silencing complex (RISC) or for productive RNase H recruitment . This structural compatibility can translate to improved potency and reduced off-target effects, as the modified oligonucleotide more faithfully mimics the natural RNA structure recognized by cellular machinery. The ≥98% commercial purity of DMTr-4′-F-U-CED-TBDMS phosphoramidite further ensures that the synthesized therapeutic candidates meet the stringent quality requirements for preclinical development .

RNA Aptamer & Ribozyme Engineering

RNA aptamers and ribozymes rely on precise three-dimensional folding for target recognition and catalytic activity. Incorporation of 4′-F-U via DMTr-4′-F-U-CED-TBDMS phosphoramidite allows researchers to introduce nuclease resistance and conformational bias without compromising the intricate tertiary structure essential for function . The North sugar pucker enforced by the 4′-F modification stabilizes the A-form helical geometry characteristic of functional RNAs, while the reduced global distortion compared to 2′-F analogs preserves the aptamer binding pocket or ribozyme active site architecture [1]. This makes the 4′-F phosphoramidite particularly well-suited for generating stabilized aptamers for diagnostic and therapeutic applications where both serum stability and structural integrity are paramount .

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